Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Tyr(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its strategic design, incorporating orthogonal protecting groups, allows for the efficient and high-fidelity construction of complex peptides. This technical guide provides an in-depth exploration of its chemical properties, structure, and critical role in modern peptide chemistry, tailored for professionals in research and drug development.
Core Chemical Properties and Structure
Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder.[1] The fundamental structure consists of the L-tyrosine backbone, with the alpha-amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl side-chain protected by an acid-labile tert-butyl (tBu) group.[2][3] This orthogonal protection scheme is the key to its utility, enabling selective deprotection of the N-terminus for chain elongation without compromising side-chain integrity.[3][4]
Quantitative Data Summary
The key physicochemical properties of Fmoc-Tyr(tBu)-OH are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 71989-38-3 | [1][2][5][6] |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][6][7][8] |
| Molecular Weight | 459.53 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder/crystalline powder | [1][2][5] |
| Melting Point | ~150-156 °C | [1][6] |
| Solubility | Soluble in DMF, DMSO, and methanol; sparingly soluble in chloroform and ethanol; insoluble in water. | [1][2][9] |
| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF | |
| Storage Conditions | 2-8°C or -20°C for long-term storage | [5][6][9][10] |
| Stability | Stable under normal temperatures and pressures. | [6] |
Experimental Protocols in Solid-Phase Peptide Synthesis
Fmoc-Tyr(tBu)-OH is a standard reagent for introducing tyrosine residues in Fmoc-based SPPS.[1][9][11] The process involves a cyclical workflow of deprotection and coupling.
Fmoc Group Deprotection
The removal of the N-terminal Fmoc group is achieved using a mild base, typically piperidine.
Methodology:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. Two shorter treatments are often preferred to minimize side reactions.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Caption: Workflow for N-terminal Fmoc deprotection in SPPS.
Amino Acid Coupling
Following Fmoc removal, the next amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the newly exposed N-terminus of the growing peptide chain.
Methodology:
-
Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent such as HBTU/HATU (3-5 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow the mixture to stand for several minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride can be performed to block any unreacted amino groups.[12]
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the tert-butyl side-chain protecting group is removed simultaneously.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA) with scavengers to prevent side reactions. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The success of Fmoc-based SPPS hinges on the orthogonal nature of the protecting groups, which allows for a controlled and stepwise synthesis.
Caption: Logical relationship of orthogonal protecting groups in Fmoc-SPPS.
The use of Fmoc-Tyr(tBu)-OH prevents the acylation of the tyrosine side-chain during coupling steps, thereby avoiding the formation of branched peptide impurities and increasing the efficiency of the synthesis.[1] This strategic protection is essential for achieving high purity and yield in the final peptide product.[14]
References
- 1. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. discofinechem.com [discofinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FMOC-TYR-(TBU)-OH CAS 71989-38-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Fmoc-Tyr(tBu)-OH [cem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
